

Application Notes and Protocols for Conjugating FD-1080 to Antibodies and Nanoparticles

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Compound of Interest

Compound Name: FD-1080

Cat. No.: B15553411

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Introduction

FD-1080 is a near-infrared (NIR-II) fluorophore with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.^{[1][2]} Its properties, including high stability and water solubility, make it an excellent candidate for in vivo imaging applications where deep tissue penetration and high signal-to-background ratios are crucial.^{[3][4][5]} This document provides detailed protocols for the conjugation of **FD-1080**, available as an N-hydroxysuccinimide (NHS) ester, to antibodies and nanoparticles for the development of targeted imaging agents.

The conjugation of fluorophores like **FD-1080** to targeting moieties such as antibodies or nanoparticles allows for the specific visualization of biological targets in vitro and in vivo. The most common method for labeling proteins with amine-reactive dyes is through the use of NHS esters, which react with primary amines on lysine residues to form stable amide bonds.^{[6][7]} For nanoparticles, covalent conjugation strategies often employ carbodiimide chemistry (EDC/NHS) to link antibodies to the nanoparticle surface.^{[8][9][10]}

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that must be optimized to ensure both strong fluorescence and retention of biological activity.^{[11][12][13]} Over-labeling can lead to fluorescence quenching and may interfere with the binding affinity of the antibody.^[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation of **FD-1080** to antibodies and nanoparticles. These values are based on typical ranges found in literature for similar near-infrared dyes and should be optimized for specific applications.

Table 1: Recommended Parameters for **FD-1080** Antibody Conjugation

Parameter	Recommended Value	Reference
Antibody Concentration	1 - 10 mg/mL	[14]
Molar Ratio (Dye:Antibody)	3:1 to 15:1	[6]
Reaction pH	8.0 - 9.0	[15]
Reaction Time	1 - 2 hours	[6]
Optimal Degree of Labeling (DOL)	2 - 10	[13]

Table 2: Typical Parameters for Antibody Conjugation to Carboxylated Nanoparticles

Parameter	Recommended Value	Reference
Nanoparticle Concentration	1 - 10 mg/mL	[10]
EDC Concentration	2 - 10 mM	[9]
Sulfo-NHS Concentration	5 - 25 mM	[9]
Antibody Concentration	0.1 - 1 mg/mL	[9]
Reaction pH (Activation)	5.0 - 6.0	[10]
Reaction pH (Conjugation)	7.2 - 8.0	[10]
Antibody Loading	~10 µg Ab / mg NP	[1]

Experimental Protocols

Protocol 1: Conjugation of FD-1080 NHS Ester to Antibodies

This protocol describes the covalent attachment of **FD-1080** NHS ester to primary amines on an antibody.

Materials:

- Purified antibody (free of amine-containing buffers like Tris or glycine)
- **FD-1080** NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines, dialyze it against PBS, pH 7.4.[\[15\]](#)
 - Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[\[14\]](#)
- **FD-1080** NHS Ester Stock Solution Preparation:
 - Allow the vial of **FD-1080** NHS ester to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution of **FD-1080** NHS ester in anhydrous DMSO immediately before use.
- Conjugation Reaction:

- Add the calculated volume of the 10 mM **FD-1080** NHS ester stock solution to the antibody solution to achieve the desired molar ratio (start with a 10:1 dye-to-antibody ratio).
- Mix gently by pipetting.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]
- Purification of the Conjugate:
 - Remove unreacted **FD-1080** by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.[16]
 - Collect the fractions containing the labeled antibody.
- Characterization:
 - Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of **FD-1080** (around 1046 nm).[4]
 - The DOL can be calculated using the following formula: $DOL = (A_{max_dye} * \epsilon_{protein}) / [(A_{280} - (A_{max_dye} * CF)) * \epsilon_{dye}]$ Where:
 - A_{max_dye} is the absorbance at the dye's maximum absorbance wavelength.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
 - CF is the correction factor (A_{280} of the dye / A_{max} of the dye).

Protocol 2: Conjugation of Antibodies to Carboxylated Nanoparticles

This protocol describes the covalent attachment of an antibody to carboxylated nanoparticles using EDC and Sulfo-NHS chemistry.

Materials:

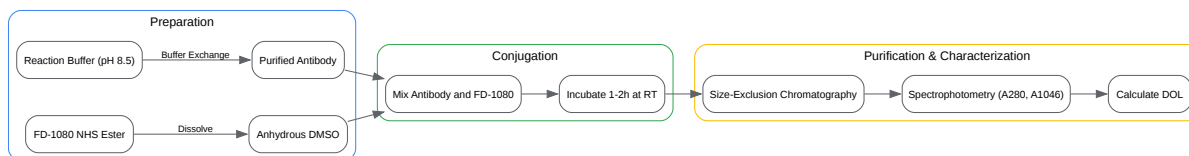
- Carboxylated nanoparticles
- Purified antibody
- Activation Buffer: 50 mM MES buffer, pH 6.0
- Coupling Buffer: PBS, pH 7.4
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Storage Buffer: PBS with 0.1% BSA and 0.05% sodium azide

Procedure:

- Nanoparticle Activation:
 - Resuspend the carboxylated nanoparticles in Activation Buffer.
 - Add EDC and Sulfo-NHS to the nanoparticle suspension (final concentrations of 10 mM and 25 mM, respectively).
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
 - Centrifuge the nanoparticles and wash twice with Coupling Buffer to remove excess EDC and Sulfo-NHS.
- Antibody Conjugation:
 - Resuspend the activated nanoparticles in Coupling Buffer.

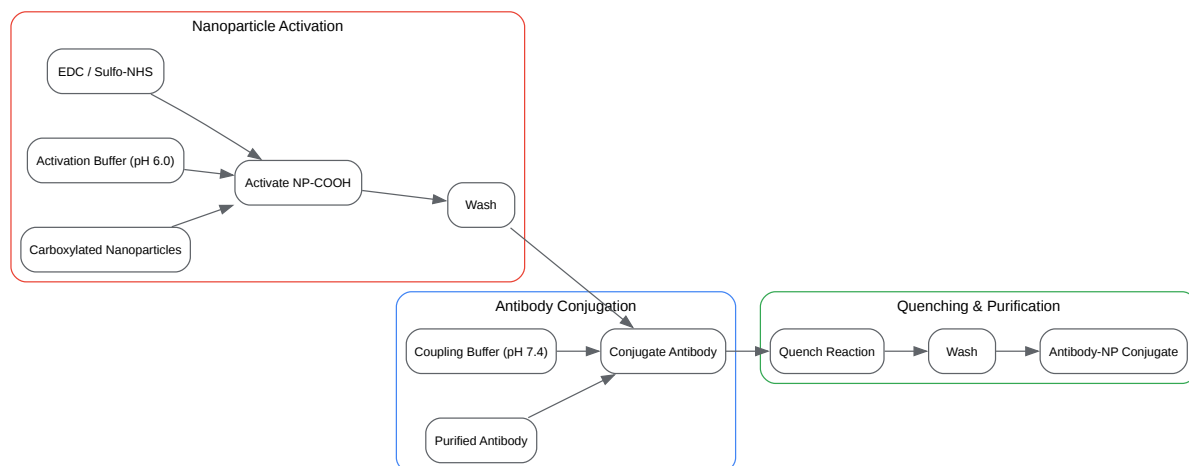
- Add the antibody to the activated nanoparticle suspension at a concentration of approximately 0.1 mg of antibody per 1 mg of nanoparticles.
- Incubate for 2 hours at room temperature with gentle mixing.
- Quenching and Blocking:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to quench any unreacted NHS-activated carboxyl groups.
 - Incubate for 30 minutes at room temperature.
- Purification and Storage:
 - Centrifuge the nanoparticles and wash three times with Storage Buffer to remove unbound antibody and quenching reagents.
 - Resuspend the final antibody-conjugated nanoparticles in Storage Buffer.
- Characterization:
 - Determine the amount of conjugated antibody using a protein quantification assay (e.g., BCA or Bradford assay) by measuring the protein concentration in the supernatant after conjugation and washing steps.[\[1\]](#)
 - Characterize the size and stability of the conjugated nanoparticles using dynamic light scattering (DLS) and zeta potential measurements.

Visualizations



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Caption: Workflow for conjugating **FD-1080** to an antibody.



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Caption: Workflow for conjugating an antibody to nanoparticles.

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